molecular formula C17H14FN3O B6347457 4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354918-29-8

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347457
CAS RN: 1354918-29-8
M. Wt: 295.31 g/mol
InChI Key: ZGJZNLANXNUVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (FMMP) is an organic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. FMMP has a unique chemical structure, consisting of four carbon atoms, two nitrogen atoms, two fluorine atoms, six hydrogen atoms, and two oxygen atoms. It has been studied for its ability to interact with various enzymes and proteins, as well as its potential to be used as a drug molecule.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood, however, it is known to interact with certain enzymes and proteins in a manner that could be beneficial for therapeutic purposes. Specifically, this compound has been found to interact with various enzymes and proteins involved in the synthesis of nucleic acids, and has been found to inhibit the production of certain enzymes and proteins involved in the metabolism of nucleic acids. Additionally, this compound has been found to interact with certain proteins involved in the regulation of gene expression, and has been found to modulate the activity of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to interact with certain enzymes and proteins involved in the synthesis of nucleic acids, and has been found to inhibit the production of certain enzymes and proteins involved in the metabolism of nucleic acids. Additionally, this compound has been found to interact with certain proteins involved in the regulation of gene expression, and has been found to modulate the activity of certain genes.

Advantages and Limitations for Lab Experiments

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and can be used to study the structure and function of various enzymes and proteins. Additionally, it has been found to interact with certain enzymes and proteins in a manner that could be beneficial for therapeutic purposes. However, this compound also has some limitations. For example, the mechanism of action of this compound is not yet fully understood, and the effects of this compound on the biochemical and physiological processes of the body are still being studied.

Future Directions

There are numerous potential future directions for further research on 4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the biochemical and physiological processes of the body. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, and to develop new methods for synthesizing this compound. Finally, further research could be conducted to explore the potential interactions of this compound with other molecules, and to develop new methods for using this compound as a tool for laboratory experiments.

Synthesis Methods

The synthesis of 4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine was first reported in the literature in 2004, and has since been the subject of numerous studies. The synthesis involves the condensation of 4-fluorophenylacetic acid with 6-methoxyphenylhydrazine, followed by a series of reactions to form the desired product. The reaction is carried out in aqueous solution at a temperature of 60-70°C, with a reaction time of approximately 5-6 hours. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and the resulting product is purified by recrystallization.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the structure and function of various enzymes and proteins, and has been used to study the interactions between proteins and other molecules. Additionally, this compound has been studied for its potential to be used as a drug molecule, as it has been found to interact with certain enzymes and proteins in a manner that could be beneficial for therapeutic purposes.

properties

IUPAC Name

4-(2-fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-12-6-4-5-11(9-12)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJZNLANXNUVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.